(+)-Matairesinol

Übersicht

Beschreibung

(+)-Matairesinol is a naturally occurring lignan found in various plant sources, including flaxseeds, sesame seeds, and whole grains. It is a precursor to enterolactone, a mammalian lignan produced by intestinal microflora. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Matairesinol typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method is the use of laccase enzymes or chemical oxidants like silver oxide to facilitate the coupling reaction. The reaction conditions often include a solvent such as methanol or ethanol and a controlled temperature to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving the fermentation of plant materials rich in lignans. Enzymatic extraction methods are also employed to isolate this compound from plant sources. These methods are preferred for their efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: (+)-Matairesinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted lignans.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

(+)-Matairesinol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex lignan structures and as a model compound in studying lignan biosynthesis.

Biology: Research has shown that this compound exhibits antioxidant and anti-inflammatory activities, making it a subject of interest in studies related to oxidative stress and inflammation.

Medicine: Due to its potential anticancer properties, this compound is being investigated for its role in cancer prevention and therapy. It is also studied for its effects on cardiovascular health.

Industry: In the food industry, this compound is explored for its potential as a natural preservative due to its antioxidant properties.

Wirkmechanismus

The mechanism of action of (+)-Matairesinol involves its conversion to enterolactone by intestinal microflora. Enterolactone exhibits estrogenic and antiestrogenic activities by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. This interaction is believed to contribute to its anticancer and cardioprotective effects. Additionally, this compound’s antioxidant properties help in scavenging free radicals, reducing oxidative stress, and preventing cellular damage.

Vergleich Mit ähnlichen Verbindungen

Secoisolariciresinol: Another lignan found in flaxseeds, known for its antioxidant and anticancer properties.

Pinoresinol: Found in olive oil and sesame seeds, it exhibits antioxidant and anti-inflammatory activities.

Lariciresinol: Present in various plant sources, it has been studied for its potential health benefits, including anticancer and cardioprotective effects.

Uniqueness of (+)-Matairesinol: this compound is unique due to its specific conversion to enterolactone, which has distinct estrogenic and antiestrogenic activities. This conversion is a key factor in its potential health benefits, particularly in cancer prevention and cardiovascular health. Its presence in a variety of plant sources and its relatively high abundance make it an accessible and valuable compound for research and industrial applications.

Biologische Aktivität

(+)-Matairesinol is a lignan compound found in various plants, notably in the seeds of flax and in certain fruits and vegetables. This compound has garnered attention for its diverse biological activities, particularly its anticancer properties, antioxidant effects, and potential applications in treating various diseases. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, studies have highlighted its effects on pancreatic cancer cells (PANC-1 and MIA PaCa-2), where it induces apoptosis and inhibits cell proliferation.

- Induction of Apoptosis : Matairesinol has been shown to increase reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. In PANC-1 cells, treatment with 80 µM matairesinol resulted in a 31.9% increase in apoptotic cells compared to controls (p < 0.001) .

- Calcium Dysregulation : The compound significantly alters calcium homeostasis within cells. For instance, cytosolic calcium levels increased by 280% and 551% in PANC-1 and MIA PaCa-2 cells respectively after treatment with 80 µM matairesinol (p < 0.001) .

- Synergistic Effects with Chemotherapy : Matairesinol has shown synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil (5-FU). The combination enhances mitochondrial dysfunction and ROS accumulation, which may improve treatment efficacy against pancreatic ductal adenocarcinoma (PDAC) .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

- Scavenging Activities : Studies indicate that matairesinol can scavenge free radicals effectively. Its radical and superoxide scavenging activities have been documented, suggesting a potential role in mitigating oxidative damage .

Anti-Osteoporotic Effects

Recent research has also explored the anti-osteoporotic potential of this compound through its action on osteoclastogenesis.

- Mechanism : The compound suppresses osteoclast formation via the p38/ERK-NFATc1 signaling pathway, indicating its potential use in preventing bone loss associated with osteoporosis .

Data Table: Summary of Biological Activities

Study on Pancreatic Cancer

A pivotal study investigated the effects of this compound on pancreatic cancer cell lines. The findings revealed that:

- Treatment led to significant inhibition of cellular growth.

- There was an increase in apoptotic markers and a decrease in mitochondrial membrane potential (MMP), highlighting the compound's potential as an adjunct therapy for PDAC.

The study concluded that matairesinol could be integrated into therapeutic regimens for enhanced anticancer efficacy .

Dietary Implications

Another aspect of research focuses on the dietary intake of lignans like matairesinol and their health benefits. It has been suggested that regular consumption may complement cancer therapies and improve overall health outcomes by leveraging their bioactive properties .

Eigenschaften

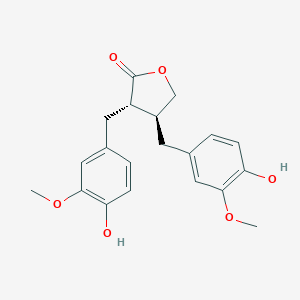

IUPAC Name |

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466351 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120409-94-1 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.